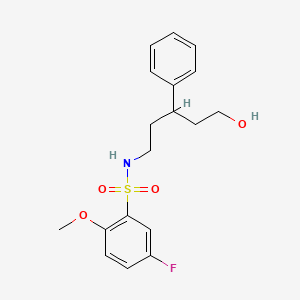
5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide, also known as JNJ-28330835, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound was developed by Janssen Pharmaceutica, a pharmaceutical company that specializes in the discovery and development of new drugs.
Scientific Research Applications
Electrophilic Fluorination
Sulfonamides, particularly those with fluorine atoms, are used as electrophilic fluorinating agents to improve the enantioselectivity of products in chemical synthesis. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been utilized as a sterically demanding analogue of N-fluorobenzenesulfonimide (NFSI) to enhance the enantioselectivity in cinchona alkaloid-catalyzed enantioselective fluorination reactions (Yasui et al., 2011).
COX-2 Inhibition
Certain benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the discovery of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Corrosion Inhibition
Research into piperidine derivatives, including those with sulfonamide groups, has demonstrated their efficacy in inhibiting the corrosion of iron. This is achieved through molecular dynamic simulations and quantum chemical calculations to predict the inhibition efficiencies of these compounds (Kaya et al., 2016).
Anticancer Activity
Sulfonamide compounds have also been explored for their potential as anticancer agents. Studies have synthesized and evaluated various derivatives, identifying compounds with high anticancer potential against human cancer cell lines, such as gastric adenocarcinoma and colorectal adenocarcinoma, demonstrating superior potency compared to traditional treatments like 5-fluorouracil (Tsai et al., 2016).
properties
IUPAC Name |
5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-24-17-8-7-16(19)13-18(17)25(22,23)20-11-9-15(10-12-21)14-5-3-2-4-6-14/h2-8,13,15,20-21H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAFUBZPHDRNSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

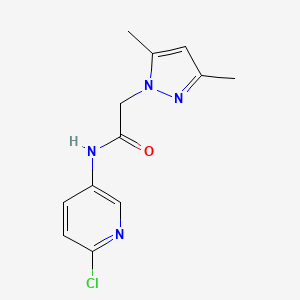
![5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2419780.png)

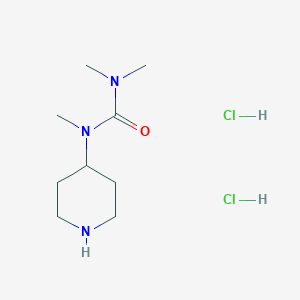
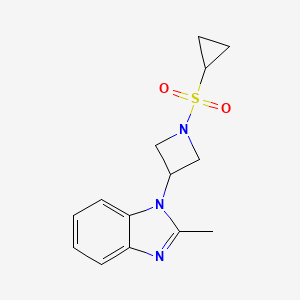
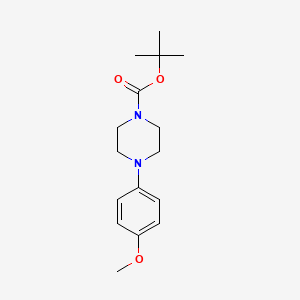
![Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2419791.png)
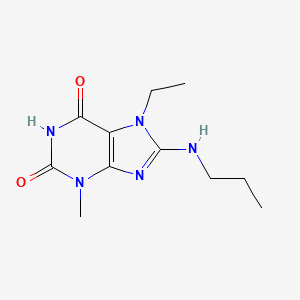
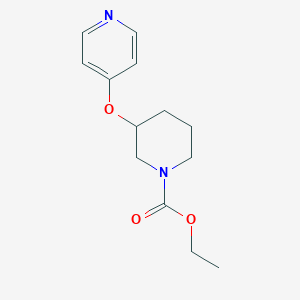


![[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2419798.png)
![Methyl 6-(3-(phenylthio)propanoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2419799.png)
![2-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2419801.png)